molecular formula C14H13ClO B6595239 1-(3-Chlorophenyl)-2-phenylethan-1-ol CAS No. 20498-65-1

1-(3-Chlorophenyl)-2-phenylethan-1-ol

Cat. No.: B6595239
CAS No.: 20498-65-1
M. Wt: 232.70 g/mol
InChI Key: BLTASTNTJCYLHR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-phenylethan-1-ol is an organic compound that features a chlorinated phenyl group and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-phenylethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(3-Chlorophenyl)-2-phenylethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-phenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Chlorophenyl)-2-phenylethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield 1-(3-Chlorophenyl)-2-phenylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: 1-(3-Chlorophenyl)-2-phenylethanone

    Reduction: 1-(3-Chlorophenyl)-2-phenylethane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-phenylethan-1-ol can be compared with other similar compounds such as:

    1-(3-Chlorophenyl)-2-phenylethanone: The ketone analog of the compound, which has different reactivity and applications.

    1-(3-Chlorophenyl)-2-phenylethane: The fully reduced analog, which lacks the hydroxyl group and has different chemical properties.

    3-Chloromethcathinone (3-CMC): A structurally related compound with psychoactive properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10,14,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTASTNTJCYLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302152
Record name α-(3-Chlorophenyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20498-65-1
Record name α-(3-Chlorophenyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20498-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Chlorophenyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401302152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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